molecular formula C9H14N2O4 B598919 6-(Diethoxymethyl)uracil CAS No. 16953-48-3

6-(Diethoxymethyl)uracil

Cat. No.: B598919
CAS No.: 16953-48-3
M. Wt: 214.221
InChI Key: LQCCRJJNSIGAOV-UHFFFAOYSA-N
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Description

Contextual Significance of Uracil (B121893) Derivatives in Chemical Synthesis

Uracil and its analogues are a critical class of bioactive pyrimidine (B1678525) derivatives, with uracil itself being one of the four nucleobases in ribonucleic acid (RNA). rsc.org In the realm of drug discovery, uracil-based compounds are often referred to as "privileged structures" due to their synthetic accessibility and their ability to interact with a wide variety of biological targets. nih.gov This has led to the development of numerous uracil derivatives with significant therapeutic applications.

The functionalization of the uracil ring at its various positions is a key strategy in synthetic chemistry to create molecules with fine-tuned physicochemical and biological properties. rsc.org Researchers have successfully developed uracil derivatives with a broad spectrum of activities, including antiviral, antitumor, antibacterial, herbicidal, and insecticidal properties. nih.govconicet.gov.ar Perhaps the most well-known example is 5-fluorouracil, a cornerstone in cancer chemotherapy for decades. conicet.gov.arasianpubs.org The success of such compounds has spurred continuous research into novel synthetic methodologies and new derivatives. conicet.gov.arasianpubs.org

Table 1: Examples of Biologically Active Uracil Derivatives

Compound NameArea of SignificanceReference
5-FluorouracilAnticancer Agent nih.govconicet.gov.arasianpubs.org
Zidovudine (AZT)Antiviral (Anti-HIV) Agent conicet.gov.ar
TegafurAnticancer (Prodrug of 5-Fluorouracil) nih.gov
5-BromouracilMutagenic Agent / Anticancer Research asianpubs.org
4-Methyluracil (Metacil)Nucleic Acid Synthesis Stimulation asianpubs.org

Rationale for Research Focus on 6-Substituted Uracil Analogues

While modifications at all positions of the pyrimidine ring have been explored, substitutions at the C-5 and C-6 positions have proven particularly fruitful for developing new therapeutic agents. scirp.org The research focus on 6-substituted uracil analogues is driven by the need to improve the pharmacological and pharmacokinetic profiles of potential drug candidates, including their bioactivity, selectivity, and metabolic stability. nih.gov

Introducing substituents at the C-6 position can profoundly influence the molecule's interaction with biological targets. A prominent example is in the field of HIV research. Uracil derivatives with aryl substituents attached via a short bridge at the C-6 position are crucial structural units for producing non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Analogs of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine) demonstrate how modifications at this position are central to potent antiviral activity. researchgate.net

Furthermore, research has shown that uracil derivatives substituted at the C-6 position exhibit significant potential in chemotherapy. scirp.orgmdpi.com Studies have explored a variety of substituents at this position, from simple alkyl groups to more complex heterocyclic rings, to modulate anticancer activity. scirp.orgmdpi.com The strategic placement of functional groups at C-6 allows for the synthesis of compounds that can be further elaborated into diverse and complex molecular architectures, making 6-substituted uracils a versatile platform in medicinal chemistry. conicet.gov.arresearchgate.net

Table 2: Research Highlights of 6-Substituted Uracils

Research AreaKey FindingsReference
HIV Reverse Transcriptase Inhibition6-Arylsulfanyl and related uracil derivatives are critical for potent NNRTI activity. researchgate.net
Anticancer ActivityC-6 substituted uracil nucleosides have shown significant promise in chemotherapy research. scirp.org
Synthetic StrategyThe C-6 position is a key site for functionalization to create diverse libraries of bioactive compounds. nih.govconicet.gov.ar
Anticancer (HeLa Cells)N-alkylated C-6-isobutyl substituted pyrimidine derivatives showed antiproliferative activity against HeLa cervical cancer cells. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(diethoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-14-8(15-4-2)6-5-7(12)11-9(13)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCRJJNSIGAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=O)N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660413
Record name 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16953-48-3
Record name 6-(Diethoxymethyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16953-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Diethoxymethyl Uracil

Alkylation Approaches Utilizing Diethoxymethyl Halides

Direct alkylation of the uracil (B121893) ring with a diethoxymethyl halide represents a primary strategy for the synthesis of 6-(diethoxymethyl)uracil. This method relies on the nucleophilic character of the uracil ring to displace a halide from the diethoxymethyl reagent.

Base-Mediated Alkylation Strategies

The alkylation of uracil is often carried out in the presence of a base. google.com Bases such as sodium hydride and potassium carbonate are commonly employed to facilitate the deprotonation of uracil, thereby increasing its nucleophilicity and promoting the alkylation reaction. google.com The choice of base can influence the reaction's efficiency and regioselectivity.

For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a prevalent method. google.comnih.gov This combination effectively generates the uracil anion, which can then react with the diethoxymethyl halide. google.com Potassium carbonate, often used in solvents like acetone (B3395972) or DMF, provides a milder alternative that can also promote the desired alkylation. nih.govnih.gov

Table 1: Comparison of Bases in Alkylation Reactions

Base Typical Solvent Key Characteristics
Sodium Hydride (NaH) Dimethylformamide (DMF) Strong base, leads to high yields but may require careful handling. google.comnih.gov
Potassium Carbonate (K2CO3) Acetone, DMF Milder base, offers good yields and is easier to handle. nih.govnih.gov

General Principles of Diethoxymethyl Group Introduction

The introduction of the diethoxymethyl group via alkylation is a type of SN2 reaction. numberanalytics.com The uracil anion acts as the nucleophile, attacking the electrophilic carbon of the diethoxymethyl halide and displacing the halide ion. The reaction is typically conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO), which help to solvate the cation of the base and enhance the nucleophilicity of the uracil anion. google.com Reaction temperatures can vary, but are often elevated to ensure a reasonable reaction rate.

A significant challenge in the direct alkylation of uracil is controlling the regioselectivity. Uracil has multiple potential sites for alkylation, including the N1, N3, and O4 positions. The distribution of products can be influenced by factors such as the choice of base, solvent, temperature, and the specific alkylating agent used.

Pyrimidine (B1678525) Core Functionalization

To overcome the regioselectivity challenges associated with direct alkylation, methods involving the functionalization of the pyrimidine core have been developed. These strategies aim to direct the introduction of the diethoxymethyl group to a specific position on the uracil ring.

Silylation-Directed Regioselective Functionalization of Uracil

One effective strategy for achieving regioselective functionalization is through the use of silyl (B83357) protecting groups. This approach involves temporarily protecting the nitrogen atoms of the uracil ring with silyl groups, which can then direct the subsequent alkylation to the desired position.

Hexamethyldisilazane (HMDS) is a widely used reagent for the silylation of uracil. ias.ac.in It reacts with the acidic protons on the nitrogen atoms of the uracil ring to form trimethylsilyl (B98337) (TMS) ethers. This protection strategy is advantageous because the silyl groups can be easily introduced and subsequently removed under mild conditions. The silylation process often employs a catalyst, and the reaction is driven to completion by the evolution of ammonia (B1221849) gas. The resulting silylated uracil is more soluble in organic solvents and is activated for subsequent reactions.

Once the uracil is silylated, it can be reacted with diethoxymethyl chloride. The bulky silyl groups can direct the incoming electrophile to a specific position on the uracil ring, often leading to a higher yield of the desired isomer. The reaction of the silylated uracil with the alkyl halide is a key step in many synthetic routes for modified nucleosides. nih.gov After the alkylation step, the silyl protecting groups are typically removed by hydrolysis to yield the final this compound product. This multi-step approach, while more complex than direct alkylation, often provides superior control over the reaction's outcome.

Utilization of Hexamethyldisilazane (HMDS) for Protecting Group Strategy

Reaction Conditions and Optimization Parameters

The successful synthesis of this compound hinges on the careful control and optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and duration, all of which significantly influence the yield and purity of the final product.

Solvent Effects in this compound Synthesis

In the proposed synthesis of this compound from 6-formyluracil, the solvent system plays a dual role as both the reaction medium and a reagent.

Ethanol (B145695) as Reagent and Solvent : Ethanol is the primary reactant that forms the diethyl acetal (B89532). Using ethanol as the solvent ensures a high concentration of the reagent, which, according to Le Chatelier's principle, drives the reaction equilibrium towards the product side. This is a common strategy in acetal formation to maximize yield.

Co-solvents : The solubility of the starting material, 6-formyluracil, in pure ethanol might be limited. To create a homogeneous reaction mixture, a co-solvent in which the uracil derivative is more soluble could be employed. However, the choice of a co-solvent must be made carefully to avoid any interference with the reaction. Aprotic solvents that can dissolve the starting material without participating in the reaction would be potential candidates.

Water Removal : The formation of the acetal produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the acetal. Therefore, reaction efficiency is often enhanced by removing water as it is formed. This can be achieved by using a dehydrating agent or through techniques like azeotropic distillation if a suitable co-solvent (e.g., benzene (B151609) or toluene) is used. In a simpler setup, using anhydrous ethanol and a strong acid catalyst that also acts as a dehydrating agent can be effective. nih.gov

The selection of the solvent system is therefore a critical optimization parameter, directly impacting reaction kinetics and equilibrium position.

Temperature and Reaction Duration Effects on Synthetic Outcomes

Temperature and reaction time are interdependent variables that must be optimized to ensure complete reaction while minimizing the formation of byproducts.

Temperature : The acetalization reaction is typically performed at elevated temperatures to increase the reaction rate. For instance, the analogous synthesis of 5-formyluracil (B14596) dimethylacetal was conducted by heating the reaction mixture to 80 °C. nih.gov A similar temperature range would likely be suitable for the synthesis of this compound. However, excessively high temperatures could lead to the degradation of the uracil ring or promote side reactions. The optimal temperature is one that provides a reasonable reaction rate without compromising the stability of the product.

Reaction Duration : The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting material. In the synthesis of the related 5-formyluracil dimethylacetal, the reaction was heated for 1.5 hours. nih.gov The progress of the reaction would typically be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point at which the starting material has been consumed and the product concentration is maximized. Prolonged reaction times beyond this point are generally avoided to prevent potential product degradation or the formation of impurities.

The interplay between temperature and time is crucial; a higher temperature might shorten the required reaction time, but a milder temperature for a longer duration could potentially lead to a cleaner reaction with higher purity.

ParameterConditionRationale/Expected Outcome
TemperatureReflux (e.g., ~80 °C)Increases reaction rate for efficient acetal formation. Based on analogous preparations. nih.gov
TemperatureRoom TemperatureMay require significantly longer reaction times or a more potent catalyst; could be used to minimize thermal degradation.
Duration1-3 hours (with heating)Likely sufficient for completion, based on analogous reactions. nih.gov Progress should be monitored (e.g., by TLC).
Duration>24 hours (at room temp)Potentially necessary if lower temperatures are employed to achieve high conversion.

Yield and Efficiency Considerations in Synthetic Pathways

Yield : The synthesis of the analogous 5-formyluracil dimethylacetal reported a high yield of 91%. nih.gov This suggests that the acid-catalyzed acetalization of 6-formyluracil is a potentially high-yielding reaction. To achieve such yields, driving the reaction equilibrium towards the product is paramount. As discussed, this can be accomplished by using a large excess of ethanol and/or actively removing the water byproduct.

Catalyst Choice : The choice and amount of the acid catalyst are critical. Common catalysts for acetal formation include strong mineral acids like hydrochloric acid or sulfuric acid, as well as solid acid catalysts like acidic resins (e.g., Amberlite IR-120). nih.gov Solid acid catalysts are often preferred as they can be easily removed from the reaction mixture by simple filtration, simplifying the workup procedure and potentially leading to a purer product.

Purification : After the reaction is complete, an efficient purification strategy is necessary to isolate the this compound. The workup may involve neutralizing the acid catalyst, followed by extraction and solvent evaporation. The crude product can then be purified by methods such as recrystallization or column chromatography to remove any unreacted starting material or byproducts. The analogous synthesis of 5-formyluracil dimethylacetal utilized filtration to collect the precipitated product after cooling, indicating that crystallization can be a highly effective purification method. nih.gov

FactorConsiderationImpact on Efficiency and Yield
Reagent StoichiometryUse of excess ethanol.Shifts equilibrium to favor product formation, increasing yield.
Byproduct RemovalActive removal of water (e.g., desiccants, azeotropic distillation).Prevents reverse reaction (hydrolysis), thereby increasing conversion and yield.
CatalystUse of a solid acid catalyst (e.g., Amberlite IR-120). nih.govSimplifies purification, potentially reducing product loss during workup and increasing overall efficiency.
Purification MethodCrystallization/Precipitation. nih.govCan provide a highly pure product with good recovery, leading to a high isolated yield.

Chemical Reactivity and Transformation Studies of 6 Diethoxymethyl Uracil

Oxidative Transformations of the Diethoxymethyl Moiety

The diethoxymethyl group, an acetal (B89532), is generally stable to oxidation. However, under certain conditions, it can undergo transformation, often initiated by hydrolysis to the corresponding aldehyde, 6-formyluracil.

Reactions with Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Direct oxidation of the diethoxymethyl group in 6-(diethoxymethyl)uracil by strong oxidizing agents like potassium permanganate (KMnO₄) is not well-documented. Studies on similar compounds, such as 6-methyluracil (B20015) derivatives, have shown that the methyl group at the C6 position can be resistant to oxidation by aqueous potassium permanganate. researchgate.net Permanganate is a powerful oxidant capable of reacting with a wide range of organic functional groups, often leading to complex product mixtures. sci-hub.senih.gov The reaction outcome is highly dependent on the specific reaction conditions, including pH, temperature, and the presence of other functional groups in the molecule.

Hydrogen peroxide (H₂O₂), another common oxidizing agent, is known to react with uracil (B121893) and its derivatives. nih.govresearchgate.net These reactions can lead to the formation of various oxidized pyrimidines. In the case of this compound, the initial step in its reaction with hydrogen peroxide, particularly under acidic or basic conditions, would likely be the hydrolysis of the acetal to form 6-formyluracil. The resulting aldehyde is then susceptible to further oxidation to a carboxylic acid.

Formation of Corresponding Oxidized Uracil Derivatives

The primary oxidized derivative expected from the transformation of this compound is 6-formyluracil. This conversion represents the hydrolysis of the acetal functional group. 6-Formyluracil is a known compound and serves as a precursor in the synthesis of other uracil derivatives, such as 6-ethynyluracil. nih.gov Further oxidation of 6-formyluracil would yield 6-carboxyuracil (orotic acid).

Reductive Transformations of the Diethoxymethyl Moiety

The diethoxymethyl group can undergo reduction, typically involving cleavage of the C-O bonds. The nature of the products depends on the reducing agent and the reaction conditions.

Reactions with Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Sodium borohydride (NaBH₄) is a mild reducing agent that is commonly used for the reduction of aldehydes and ketones. ugm.ac.idpressbooks.pub While it does not typically reduce isolated acetals, in the presence of Lewis acids or under acidic conditions, it can effect the reductive cleavage of acetals to ethers. tandfonline.comtandfonline.comscite.ai The reaction of a uracil-bisulfite adduct with sodium borohydride has been reported to cause reduction. nih.gov A more probable pathway for the reaction of this compound with sodium borohydride would be the initial hydrolysis to 6-formyluracil, followed by the rapid reduction of the aldehyde to a hydroxymethyl group, yielding 6-(hydroxymethyl)uracil. chemicalbook.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride and is capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides. ic.ac.ukmasterorganicchemistry.comsaskoer.ca LiAlH₄, especially in the presence of a Lewis acid like aluminum chloride (AlCl₃), is known to cause the reductive cleavage of acetals to ethers. cdnsciencepub.comtandfonline.comresearchgate.netcdnsciencepub.com Therefore, treatment of this compound with LiAlH₄ could potentially lead to the formation of 6-(ethoxymethyl)uracil or further reduced products.

Reductive Cleavage and Derivatization

The reductive cleavage of the diethoxymethyl group can lead to various derivatives. The specific products formed are dependent on the reaction conditions and the reducing agent employed.

Below is a table summarizing the expected products from the reductive cleavage of a generic aromatic acetal, which serves as a model for this compound.

Reagent SystemPredominant Product TypeReference
NaBH₄ / TFAHydroxyalkyl ether tandfonline.com
LiAlH₄ / AlCl₃Ether cdnsciencepub.com
ZrCl₄ / NaBH₄Ether alcohol tandfonline.com
CpTiCl₃ / LiAlH₄Hydroxyethyl ether / Hydrocarbon researchgate.net

This table presents generalized findings for the reductive cleavage of acetals and serves as a predictive guide for the reactivity of this compound.

Nucleophilic Substitution Reactions Involving the Diethoxymethyl Group

The diethoxymethyl group itself is not a typical leaving group for nucleophilic substitution reactions. It is more likely that nucleophilic attack will occur at the electrophilic centers of the uracil ring. The pyrimidine (B1678525) ring in uracil and its derivatives is known to be susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, especially when a good leaving group is present at these positions. bhu.ac.in

The presence of the diethoxymethyl group at C6 may influence the regioselectivity of nucleophilic substitution on the uracil ring through steric and electronic effects. However, direct displacement of the diethoxymethyl group by a nucleophile is not a commonly observed reaction pathway. Instead, reactions involving the uracil ring are more probable. For instance, N-alkylation or N-acylation at the N1 and N3 positions are common reactions for uracil and its derivatives. researchgate.net

Substitution of the Diethoxymethyl Moiety with Various Nucleophiles

Reactions with Nitrogen Nucleophiles: 6-Formyluracil serves as a key building block for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comnih.govoiccpress.com The reaction typically involves condensation with various nitrogen-containing binucleophiles. For example, reaction with urea (B33335) or thiourea (B124793) leads to the formation of 4-aminopyrimido[4,5-d]pyrimidines. nih.gov Similarly, condensation with amines and their derivatives can form Schiff bases or lead to more complex cyclization products. researchgate.netlibretexts.org

Reactions with Carbon Nucleophiles: The formyl group is susceptible to attack by various carbon-based nucleophiles, including organometallic reagents and compounds with active methylene (B1212753) groups. libretexts.org These reactions are fundamental for extending the carbon framework at the C6 position. For instance, reactions with three-carbon nucleophiles can lead to novel cycloaromatization, yielding substituted benzoate (B1203000) derivatives. acs.org

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, readily react with the formyl group of 6-formyluracil. libretexts.orgmsu.edu Thiol-specific reactions have been documented; for example, 6-ethynyluracil, prepared from 6-formyluracil, selectively reacts with thiols like glutathione (B108866) and L-cysteine. nih.gov This reactivity allows for the introduction of sulfur-containing functionalities, which can be valuable for biological applications or further synthetic modifications. acsgcipr.org

Nucleophile TypeSpecific NucleophileReaction Product/TransformationReference
NitrogenUrea / ThioureaForms 4-aminopyrimido[4,5-d]pyrimidines nih.gov
NitrogenAmidinesLeads to the synthesis of pyrimido[4,5-d]pyrimidines researchgate.net
NitrogenPrimary Amines (e.g., aniline)Forms Schiff bases (imines) or fused pyridopyrimidines libretexts.orgresearchgate.net
NitrogenHydrazine derivativesForms hydrazones libretexts.org
Carbon(Dibromomethylene)triphenylphosphoraneWittig-type reaction to form 6-(2,2-dibromovinyl)uracil nih.gov
CarbonActive methylene compounds (e.g., malonates)Knoevenagel condensation products acs.org
CarbonLithium Hexa-methyldisilazane (LiHMDS) followed by electrophilesLithiation of the 6-methyl group (related system) for C-C bond formation clockss.org
SulfurThiols (e.g., L-cysteine, 2-mercaptoethanol)Thiol-specific addition to a vinylogous system derived from 6-formyluracil nih.gov
SulfurS-phenyl benzenesulfonothiolateIntroduction of an arylsulfanyl group via a Grignard reagent intermediate researchgate.net

Electrophilic Enhancement and Synthetic Versatility Imparted by the Diethoxymethyl Group

The primary role of the diethoxymethyl group is to act as a stable protecting group for the otherwise reactive 6-formyl functionality. This masking strategy imparts significant synthetic versatility. A free aldehyde group can be sensitive to various reagents, particularly nucleophiles and oxidizing/reducing agents, which might be required for modifications at other positions of the uracil ring (e.g., N1, N3, or C5).

By protecting the C6-aldehyde as an acetal, chemists can perform a range of transformations on the pyrimidine nucleus that would otherwise be incompatible with a free formyl group. For example, N-alkylation or reactions at the C5 position can be carried out, and the aldehyde can be deprotected at a later synthetic stage when needed. This strategic protection enhances the electrophilic potential of the C6 position in a controlled manner, allowing it to be unmasked for reaction under specific, typically acidic, conditions. The stability of the acetal to many reaction conditions used in nucleoside and nucleotide chemistry makes this compound a valuable and versatile synthetic intermediate.

Pyrimidine Ring System Reactivity and Site-Selectivity

The pyrimidine ring, being a diazine, is an electron-deficient aromatic system. scirp.org The presence of two electronegative nitrogen atoms significantly reduces the electron density of the ring carbons, making the system generally resistant to electrophilic attack but susceptible to nucleophilic substitution. scirp.org

Susceptibility of the C6-Position to Nucleophilic Attack

The electron-withdrawing nature of the two ring nitrogens renders the carbon atoms at positions C2, C4, and C6 electron-deficient and thus prime targets for nucleophilic attack. scirp.org The C6 position is particularly reactive, a feature that is exploited in numerous synthetic methodologies for uracil functionalization. The electrophilicity of C6 can be further enhanced by the presence of a good leaving group at this position, such as a halogen (e.g., 6-chlorouracil (B25721) or 6-bromouracil), which facilitates nucleophilic aromatic substitution reactions. researchgate.netbeilstein-journals.org The reaction of 6-halouracils with various nucleophiles, including amines and alkoxides, is a common strategy for introducing diversity at this position. researchgate.netconicet.gov.ar

Mechanistic Aspects of Uracil Ring Functionalization and Rearrangements

The functionalization of the uracil ring at the C6 position often proceeds through an addition-elimination mechanism. A nucleophile first attacks the electrophilic C6 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrimidine ring, particularly by the nitrogen atoms. scirp.org Subsequent elimination of a leaving group from the C6 position re-establishes the aromaticity of the ring, resulting in the net substitution product.

In certain cases, particularly with 5-halo-substituted uracils, a different pathway known as cine-substitution can occur. Here, nucleophilic attack may happen at the C6 position, but the subsequent elimination involves the halide at the C5 position, leading to a rearranged product. This process can proceed through a cyclic intermediate formed by intramolecular nucleophilic attack, followed by ring-opening and elimination.

Ring-opening and recyclization reactions are also known for pyrimidines, especially when the ring is activated, for instance by quaternization of a ring nitrogen. researchgate.net Attack by a strong nucleophile can lead to cleavage of the N1-C6 or C5-C6 bond, forming an acyclic intermediate which can then undergo recyclization to form a new heterocyclic system. For example, 6-amino-5-formyluracil can react with various active methylene compounds to yield fused ring systems like pyrido[2,3-d]pyrimidines through a cascade of condensation and cyclization reactions. researchgate.netresearchgate.net

Applications of 6 Diethoxymethyl Uracil As a Synthetic Building Block and Precursor

Construction of Complex Heterocyclic Compounds

A significant application of uracil (B121893) derivatives is in the synthesis of fused heterocyclic ring systems, which form the core of many biologically active compounds. Pyrido[2,3-d]pyrimidines, for instance, are a class of fused heterocycles known for a wide spectrum of pharmacological activities. scirp.org The synthesis of these compounds often employs a multicomponent reaction strategy.

The general approach involves the condensation of a 6-aminouracil (B15529) derivative with an aldehyde and an active methylene (B1212753) compound, such as malononitrile. scirp.orgscirp.org In this context, 6-(Diethoxymethyl)uracil can be chemically transformed into a key intermediate, such as 5-formyl-6-aminouracil. The unveiled 5-formyl group then participates in a cyclization reaction with the 6-amino group and the other reactants. This process, often proceeding through a domino Knoevenagel-Michael addition-cyclization sequence, efficiently constructs the pyrido[2,3-d]pyrimidine (B1209978) scaffold. scirp.org Various catalysts, including bismuth(III) triflate, have been employed to facilitate this one-pot reaction, highlighting its efficiency and importance in medicinal chemistry. scirp.org

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Significance
6-Aminouracil derivative Aromatic Aldehyde Malononitrile 7-Aminopyrido[2,3-d]pyrimidine Core structure for various therapeutic agents. scirp.orgnih.gov

Synthesis of Nucleic Acid Analogues and Modified Nucleoside Derivatives

The modification of nucleosides is a cornerstone of drug discovery and chemical biology, leading to analogues with antiviral, anticancer, and epigenetic regulatory properties. This compound serves as a precursor to 5-formyl-2'-deoxyuridine (B1195723) (5-fodUrd or dfU), a naturally occurring oxidized form of thymidine (B127349) that plays a role in DNA damage and repair. researchgate.netnih.gov The synthesis of 5-fodUrd and its subsequent use as an intermediate is a focal point of nucleic acid chemistry. researchgate.net

The primary role of the diethoxymethyl group is to protect the aldehyde function at the 5-position of the uracil ring. The free 5-formyl group is unstable, particularly under the basic conditions required for oligonucleotide synthesis. nih.govnih.gov By masking the aldehyde as a diethoxymethyl acetal (B89532), chemists can perform other transformations on the nucleoside, such as modifications to the sugar moiety or other positions on the base, without unintended side reactions involving the aldehyde.

Once the desired modifications are complete, the acetal can be hydrolyzed under acidic conditions to cleanly regenerate the 5-formyl group. This versatile functional group can then be used for further elaborations. For instance, it can be oxidized to a carboxylic acid (5-carboxyuracil), reduced to a hydroxymethyl group (5-hydroxymethyluracil), or used in various condensation reactions to append new functionalities. rsc.org This strategy has been instrumental in creating a diverse library of modified nucleosides.

The 5-formyl group, unmasked from its diethoxymethyl precursor, is a gateway to more complex and advanced nucleoside architectures. These structures are often designed to have specific biological functions, such as enhanced binding to target enzymes or the ability to mimic transition states.

Research has shown that the 5-formyl group can undergo Wittig-type reactions to introduce carbon-carbon double bonds, leading to derivatives like (E)- and (Z)-5-(2-cyanovinyl)-2'-deoxyuridine. nih.gov Furthermore, the aldehyde can react with various amines to form Schiff bases, which can be stable or serve as intermediates for further reactions, effectively linking the nucleoside to other molecules or peptides. nih.govjst.go.jp This reactivity allows for the construction of conformationally restricted bicyclic analogues and other complex structures designed to probe or modulate biological pathways.

Role in the Elaboration of Modified Nucleosides

Intermediate in the Synthesis of Organic Molecules for Chemical Biology Research

Chemical biology utilizes precisely designed small molecules to investigate and manipulate complex biological systems. nih.govwiley.com The nucleoside derivatives synthesized from this compound are prime examples of such tools.

The unique reactivity of the 5-formyl group makes it an ideal handle for the attachment of reporter groups, transforming the nucleoside into a molecular probe. nih.govwiley.com Researchers have successfully utilized 5-formyluracil (B14596) derivatives to create fluorescent biosensors. wiley.com

For example, by reacting a 5-formyluracil nucleoside with specific chemical partners, probes exhibiting aggregation-induced emission (AIE) have been developed. nih.govwiley.com These probes can be further functionalized with targeting moieties, such as triphenylphosphonium, to direct them to specific cellular compartments like the mitochondria. This allows for selective imaging and the study of the microenvironment within living cells. nih.govwiley.com The 5-formyl group can also be used to create cross-linking agents to study DNA-protein interactions, helping to identify and characterize the proteins that bind to specific DNA sequences or lesions. acs.org

Table 2: Applications of 5-Formyluracil Derivatives in Chemical Biology

Application Method Finding/Significance
Cellular Imaging Synthesis of AIE-active fluorescent probes from 5fU derivatives. nih.govwiley.com Selective imaging of mitochondria in cancer cells and stem cells. nih.govwiley.com
DNA-Protein Interaction Incorporation of 5fU into oligonucleotides to act as a cross-linking agent. acs.org Inhibition of transcription factor AP-1 binding, demonstrating sensitivity to base modification. acs.org

| Biosensing | Use of 5fU as a multifunctional building block for sensor design. nih.gov | Potential for site-specific detection of microenvironments within biological systems. nih.gov |

The incorporation of modified bases into synthetic DNA and RNA strands is crucial for studying their biological roles. To incorporate 5-formyluracil into an oligonucleotide, its corresponding nucleoside must be converted into a phosphoramidite (B1245037) building block suitable for automated solid-phase synthesis. nih.govcam.ac.uk

However, the instability of the 5-formyl group presents a significant challenge. nih.gov To overcome this, two main strategies have been developed. The first involves protecting the formyl group with a specialized protecting group during synthesis, which is then removed during the final deprotection step. nih.gov A more common and efficient approach is the post-synthetic modification strategy. In this method, a more stable precursor, such as a nucleoside bearing a 5-(1,2-dihydroxyethyl) group, is incorporated into the oligonucleotide chain. nih.govnih.gov After the synthesis is complete, the diol is cleaved with an oxidizing agent like sodium periodate (B1199274) to generate the desired 5-formyluracil residue at a specific position within the oligonucleotide. nih.govnih.gov These synthetic oligonucleotides containing 5-formyluracil are indispensable tools for research into DNA damage, mutagenesis, and epigenetic regulation. nih.govjst.go.jp

Utility in Designing Molecular Probes

Development of Pharmaceutical and Agrochemical Intermediates

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. vulcanchem.com The this compound molecule, with its reactive potential, is a strategic starting point for creating key intermediates for these sectors.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of drugs used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). uochb.czfrontiersin.org Many of these inhibitors are based on a substituted uracil or pyrimidine framework. A prominent example is Emivirine (also known as MKC-442), which is chemically named 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil. nih.govresearchgate.net The synthesis of Emivirine and its analogues demonstrates the strategic importance of functionalized uracil precursors.

The development of these inhibitors often involves the condensation of substituted β-ketoesters with thiourea (B124793), followed by modifications to the resulting pyrimidine ring. acs.org The synthesis of various analogues has shown that substitutions at the N-1, C-5, and C-6 positions of the uracil ring are crucial for antiviral activity. nih.govnih.gov For instance, analogues of Emivirine have been synthesized by replacing the ethoxymethyl group at the N-1 position with allyloxymethyl moieties, leading to compounds with improved activity against resistant HIV-1 strains. nih.gov While direct synthesis from this compound is not explicitly detailed in these examples, the use of related precursors like 1-alkoxymethyl-6-benzyl-5-hydroxymethyl-1H-pyrimidine-2,4-dione highlights the modular approach to building these complex molecules from functionalized uracil building blocks. nih.gov The diethoxymethyl group represents a stable precursor to a formyl group, which can be a key handle for constructing the varied substituents required for potent NNRTI activity.

While specific synthetic routes to methionine synthase inhibitors originating directly from this compound are not prominently documented in available literature, the underlying pyrimidine structure is a common feature in various enzyme inhibitors. The general strategy for developing enzyme inhibitors often involves creating analogues of a known substrate or molecule that binds to the enzyme's active site. The versatility of the uracil scaffold allows for the introduction of diverse functional groups that can be tailored to interact with specific enzymatic targets. The diethoxymethyl group in this compound can be hydrolyzed to an aldehyde, which can then be used in reactions such as reductive amination or Wittig reactions to attach different side chains, exploring the structure-activity relationship for potential enzyme inhibition.

The synthesis of purines, which are fundamental components of DNA and RNA, frequently relies on pyrimidine-based precursors. researchgate.netresearchgate.netwikipedia.org A well-established method involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative to form the fused imidazole (B134444) ring of the purine (B94841) system. nih.gov In this context, a C1-building block is required to provide the carbon atom at the 8-position of the purine ring.

Diethoxymethyl acetate (B1210297) has been identified as an excellent reagent for this purpose, particularly for the preparation of 8-unsubstituted purines. thieme-connect.deresearchgate.net The synthesis involves reacting a diamino-uracil derivative, such as 5-amino-6-ribitylaminouracil, with diethoxymethyl acetate to achieve cyclization and form the final purine product. This method has been employed in the synthesis of various purine derivatives and acyclic nucleosides with potential antiviral activity. nih.govacs.org For example, heating 6-[(alkenoxy)amino]pyrimidines with diethoxymethyl acetate is a key step in affording 9-alkoxy-6-chloropurines, which are intermediates for antiviral guanine (B1146940) analogues. nih.gov This highlights a key application for reagents with a diethoxymethyl group as a source for a formyl equivalent in the construction of complex heterocyclic systems.

Synthetic Pathways to Methionine Synthase Inhibitors (General Context, e.g., using related diethoxymethyl compounds)

Integration into Advanced Synthetic Strategies

Beyond its role as a precursor, the structural motifs within this compound allow for its integration into modern and advanced synthetic methodologies, expanding the chemical diversity of uracil-based compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify uracil and other heterocyclic scaffolds. researchgate.net These reactions typically require a halide or triflate on the uracil ring to act as the electrophilic partner.

Two of the most significant cross-coupling strategies for uracil-based structures are:

Suzuki-Miyaura Coupling: This reaction pairs a halouracil with an organoboron reagent (like a boronic acid) to form a new carbon-carbon bond. wikipedia.org It is widely used to synthesize 5- and 6-aryluracils. sci-hub.sebeilstein-journals.org For example, 6-chloro-3-methyluracil (B41288) can be coupled with various aryl potassiumorganotrifluoroborate salts in water under microwave irradiation to produce 6-aryluracil derivatives. sci-hub.se Similarly, 5-halouracils can undergo direct arylation with arenes. fiu.eduacs.org

Sonogashira Coupling: This method involves the coupling of a halouracil with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkynyl group. mdpi.com This reaction is a primary method for creating sp–sp² carbon-carbon bonds and has been used to synthesize 5-alkynyl-substituted uracil and uridine (B1682114) derivatives, some of which exhibit significant biological activity. nih.govresearchgate.netresearchgate.netnih.gov A chemoselective approach combining Sonogashira and Suzuki-Miyaura couplings on a 5-bromo-6-chlorouracil derivative allows for the synthesis of diverse and complex structures. beilstein-journals.org

These methodologies demonstrate the synthetic flexibility of the uracil core, enabling the introduction of a wide array of functional groups.

Interactive Table: Cross-Coupling Reactions on Uracil Scaffolds
Reaction Name Typical Uracil Substrate Coupling Partner Catalyst System (Typical) Bond Formed Reference(s)
Suzuki-Miyaura5-Halouracil or 6-HalouracilAryl/Heteroaryl Boronic Acid or EsterPd Catalyst (e.g., Pd(OAc)₂), BaseC(sp²)-C(sp²) wikipedia.orgsci-hub.sefiu.edu
Sonogashira5-Halouracil or 6-HalouracilTerminal AlkynePd Catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, BaseC(sp²)-C(sp) beilstein-journals.orgmdpi.comnih.gov
Heck5-Iodouracil (B140508)Alkene (e.g., methyl acrylate)Pd Catalyst (e.g., Pd(OAc)₂)C(sp²)-C(sp²) researchgate.net

In organic synthesis, a "C1 building block" is a reagent that introduces a single carbon atom into a molecule. thieme.degoogle.comdiva-portal.org This is a fundamental strategy for elaborating molecular structures. The formyl group (-CHO) is one of the most versatile C1 functional groups, as it can be readily converted into alcohols, carboxylic acids, and amines, or used in carbon-carbon bond-forming reactions. tcichemicals.com

The diethoxymethyl group present in this compound is a classic example of a "masked" or protected formyl group. vulcanchem.com The introduction of a formyl group, known as formylation, is a key transformation for which numerous methods exist, including the Vilsmeier-Haack and Duff reactions for electron-rich aromatic compounds. tcichemicals.comwikipedia.org More recent strategies focus on using simple, atom-economical C1 sources like methanol (B129727) for the direct C-H formylation of heterocycles. nih.govrsc.org

The presence of the diethoxymethyl group on the uracil ring is synthetically advantageous. It is stable under many reaction conditions (e.g., basic or oxidative) where a free aldehyde would react. vulcanchem.com The aldehyde can then be deprotected (hydrolyzed) under mild acidic conditions when needed for a subsequent transformation. vulcanchem.comvulcanchem.com This makes this compound a valuable intermediate, providing a stable and reliable way to incorporate a reactive C1 building block into complex heterocyclic structures.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights for 6-(Diethoxymethyl)uracil

The primary role of this compound in organic synthesis is as a stable, protected precursor to 6-formyluracil. The diethoxymethyl group (a diethyl acetal) masks the reactive aldehyde functionality, allowing for modifications at other positions of the uracil (B121893) ring or preventing unwanted side reactions during multi-step syntheses.

Synthesis: The synthesis of this compound itself is not extensively detailed as a primary outcome in many research papers, as it is often an intermediate. However, its synthesis can be inferred from established organic chemistry principles. A common route involves the oxidation of 6-methyluracil (B20015) to 6-formyluracil, followed by acetalization. For instance, 6-methyluracil can be synthesized via the condensation of ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org The resulting 6-methyl group can then be oxidized. Another potential precursor is orotic acid (uracil-6-carboxylic acid), which is a commercially available starting material. chemicalbook.com

Reactivity: The key reactivity of this compound lies in the deprotection of the acetal (B89532) to regenerate the 6-formyl group. This aldehyde is a versatile functional group that can undergo a wide array of subsequent transformations. For example, 6-formyluracil has been used as a starting material in the synthesis of 6-ethynyluracil, a thiol-specific alkylating agent. nih.gov In this synthesis, 6-formyluracil is reacted with (dibromomethylene)triphenylphosphorane to produce a dibromovinyl intermediate, which is then converted to the alkyne. nih.gov

This two-step functionalization strategy—leveraging the stability of the acetal and the reactivity of the unmasked aldehyde—makes this compound a valuable synthon. It allows for the controlled introduction of complex side chains at the C6 position, which is critical for developing molecules with specific biological targets.

Emerging Methodologies for Enhanced Uracil Functionalization

While the use of synthons like this compound represents a classic approach, recent years have seen the development of powerful new methods for directly functionalizing the uracil ring. These emerging methodologies offer more efficient and diverse routes to novel uracil derivatives and provide a broader context for the utility of C6-functionalized uracils.

Key emerging strategies include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying heterocycles. researchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials, such as halogenated uracils, allowing for the direct introduction of aryl, alkyl, or other groups onto the uracil core. researchgate.net

Organometallic Intermediates: The use of organometallic reagents, such as those generated via halogen-magnesium exchange, enables the functionalization of uracil derivatives. acs.org For example, 5-iodouracil (B140508) can be converted into a trimagnesiated species that reacts with various electrophiles to yield 5-functionalized uracils. A similar approach applied to 6-iodouracils has been used to synthesize precursors for pharmaceutically relevant compounds. acs.org

Palladium/Norbornene Cooperative Catalysis: This strategy allows for the dual functionalization of iodinated uracils. It facilitates the introduction of alkyl or aryl groups at the ortho position (C5) while also allowing for a different terminating group at the site of the original iodine atom (C6), enabling the rapid synthesis of a diverse library of uracil derivatives. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building the uracil ring system with desired substitutions from simple starting materials. thieme-connect.com For instance, a four-component reaction involving isocyanates, primary amines, and α-chloroketones under a carbon monoxide atmosphere can produce a variety of uracil analogues. thieme-connect.com

"Uracilyne" Generation: The generation of highly reactive heteroaryne intermediates, dubbed "uracilyne," from uracil-iodonium(III) salts opens new pathways for vicinal functionalization through cycloaddition and insertion reactions. digitellinc.com

These advanced methods complement the traditional synthetic routes and expand the toolkit available to chemists for creating novel uracil-based molecules for various applications.

Table 1: Comparison of Modern Uracil Functionalization Methodologies

Methodology Description Key Advantages Reference(s)
Direct C-H Functionalization Transition-metal-catalyzed activation and substitution of a C-H bond on the uracil ring. Atom economy, avoids pre-functionalization steps. researchgate.netnih.gov
Organometallic Intermediates Use of uracil-derived organometallic species (e.g., magnesiated) to react with electrophiles. High reactivity and selectivity for specific positions (e.g., C5, C6). acs.org
Pd/Norbornene Catalysis Cooperative catalysis enabling dual C-H and C-I functionalization of iodinated uracils. High modularity for creating diverse libraries of compounds. nih.gov
Multicomponent Reactions One-pot synthesis of substituted uracils from three or more simple starting materials. High efficiency, step economy, and rapid access to complex structures. thieme-connect.com
"Uracilyne" Chemistry Generation of a highly reactive uracil-aryne intermediate for cycloaddition reactions. Enables novel vicinal functionalization patterns. digitellinc.com

Prospective Applications in Complex Molecule Synthesis and Chemical Biology Research

The strategic importance of this compound and other C6-functionalized uracils lies in their potential for constructing complex molecules with significant biological activity and for developing tools for chemical biology research.

Complex Molecule Synthesis: Uracil derivatives are integral to many pharmaceutical agents. wikipedia.org The C6 position is a key vector for modifying molecular recognition and biological activity. For example, a related compound, 1,3-(diethoxymethyl)-5-N,N-dimethylamino-6-methyluracil, has been identified as a crucial intermediate in the synthesis of inhibitors for HIV-1 reverse transcriptase (RT) and methionine synthase. researchgate.netresearchgate.net This highlights the utility of the diethoxymethyl group in the synthesis of antivirals. Furthermore, precursors derived from 6-iodouracil (B1202057) have been used in the synthesis of HEPT and Emivirine, both potent anti-HIV agents. acs.org The reactivity of the 6-formyl group, accessed from this compound, allows for its conversion into a variety of other functionalities, making it a gateway to diverse classes of compounds, including those with potential as antiviral, anti-tubercular, and anti-leishmanial agents. nih.govwikipedia.org

Chemical Biology Research: Beyond drug development, functionalized uracils are valuable tools in chemical biology. They can be incorporated into oligonucleotides to serve as chemical probes for studying enzyme mechanisms or protein-nucleic acid interactions. researchgate.netresearchgate.net For instance, the introduction of a reactive handle like a formyl group allows for the attachment of fluorescent dyes, cross-linkers, or affinity tags. mdpi.com This enables researchers to visualize RNA in living cells, study its dynamics, and identify its binding partners. mdpi.com The ability to create modified nucleosides that can adapt to enzyme binding sites, sometimes referred to as "fleximers," demonstrates the power of synthetic modifications to the nucleobase core for probing biological systems. researchgate.net The strategic placement of functional groups, facilitated by synthons like this compound, is essential for designing such sophisticated molecular tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Diethoxymethyl)uracil, and what experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of the uracil core at the 6-position. For example, alkylation or condensation reactions using diethyl acetals or ethoxy-containing reagents under acidic or basic conditions. Ethyl acetoacetate and urea are common precursors in analogous uracil syntheses, with reaction temperature (80–120°C) and catalyst choice (e.g., Yb(TFA)₃ for similar derivatives) critically affecting regioselectivity and yield . Solvent polarity and stoichiometric ratios of reactants should be optimized via controlled experiments to minimize side products.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm ethoxymethyl substitution patterns and hydrogen bonding in the pyrimidine ring.
  • HPLC with UV detection (λ ~260 nm, typical for uracil derivatives) to assess purity.
  • Mass spectrometry (ESI-TOF) for molecular ion verification.
  • Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxymethyl group in nucleophilic substitution or ring-modification reactions?

  • Methodological Answer : The ethoxymethyl group’s electron-donating ethoxy moieties may stabilize transition states during nucleophilic attacks. For analogous compounds (e.g., 6-chloromethyluracil), reactivity at the 6-position is influenced by steric hindrance and electronic effects. Kinetic studies (e.g., monitoring reaction progress via in situ IR or LC-MS) and DFT calculations can elucidate substituent effects. Competitive experiments with varying nucleophiles (e.g., amines vs. thiols) may reveal selectivity trends .

Q. How do substituents at the 6-position alter the stability and electronic properties of uracil derivatives?

  • Methodological Answer : Use computational chemistry (e.g., Gaussian or ORCA software) to model frontier molecular orbitals and assess electron density distribution. Experimentally, cyclic voltammetry can measure redox potentials, while X-ray crystallography provides structural data on hydrogen bonding and crystal packing. Compare this compound with analogs (e.g., 6-methyl or 6-chloro derivatives) to isolate substituent effects .

Q. How can researchers resolve contradictions in reported reactivity data for 6-substituted uracils under varying conditions?

  • Methodological Answer : Conduct systematic reproducibility studies controlling variables like solvent polarity, temperature, and catalyst loading. For example, in radiation-induced electron transfer studies, discrepancies in uracil formation from bromouracil analogs were resolved using competition kinetic assays and isotopic labeling . Meta-analyses of literature (e.g., Reaxys or SciFinder) should prioritize peer-reviewed studies with detailed experimental protocols .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in 6-substituted uracil derivatives?

  • Methodological Answer : Multivariate regression or machine learning models (e.g., Random Forest) can correlate substituent properties (Hammett σ, logP) with biological or physicochemical endpoints. Include cross-validation to avoid overfitting. For SAR in antiviral or anticancer activity, use dose-response assays (e.g., IC₅₀ determination) paired with controls for cytotoxicity .

Q. How should researchers design experiments to assess the hydrolytic stability of the diethoxymethyl group under physiological conditions?

  • Methodological Answer : Simulate physiological pH (e.g., phosphate buffers at pH 7.4) and temperature (37°C), monitoring degradation via HPLC over 24–72 hours. Compare hydrolysis rates with structurally similar compounds (e.g., 6-ethoxymethyl vs. 6-methylthiouracil). LC-MS/MS can identify degradation products, while Arrhenius plots predict shelf-life under accelerated conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.